5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with chloro, nitro, and sulfamoyl groups, as well as a benzothiazole moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Benzothiazole Formation: The construction of the benzothiazole ring, which can be synthesized via cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfonic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzamides: Resulting from nucleophilic substitution of the chloro group.
Sulfonic Acids: Produced from the oxidation of the sulfamoyl group.
Scientific Research Applications
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-5-sulfamoylbenzoic acid: Shares similar functional groups but lacks the benzothiazole moiety.
5-chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the sulfamoyl and benzothiazole groups.
Uniqueness
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other specialty chemicals.
Biological Activity
5-Chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-tubercular research. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety with a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C₁₃H₈ClN₃O₃S. The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to achieve high yields and purity.
Synthetic Pathway Overview
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the chloro and nitro groups, followed by the attachment of the sulfonamide moiety.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structural features have been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis.
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
This compound | TBD | TBD |
4-Amino-N-(6-sulfamoyl)-1,3-benzothiazole | 250 | 98 |
N-(6-Fluoro-benzothiazolyl)-benzamide | 100 | 99 |
The specific combination of functional groups in this compound enhances its selectivity against certain bacterial strains compared to structurally similar compounds .
Anti-Tubercular Activity
The compound has been evaluated for its anti-tubercular properties. Studies have shown that it can significantly inhibit the growth of M. tuberculosis, suggesting potential as a therapeutic agent in treating tuberculosis. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of sulfamoyl-benzamide derivatives indicated that modifications to the benzothiazole structure can enhance biological activity. For instance, compounds with additional halogen substitutions demonstrated increased potency against h-NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in various pathological conditions .
Clinical Implications
In vitro testing on human cell lines has shown promising results for derivatives of this compound in cancer treatment, particularly against breast cancer cells (MCF-7 and MDA-MB-231). These findings suggest that the compound may not only serve as an antimicrobial agent but also possess anticancer properties through mechanisms such as tubulin polymerization inhibition .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMCTDZOJVLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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